

Spectroscopic data (NMR, IR, MS) of 3-(Cyclopentylsulfonyl)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

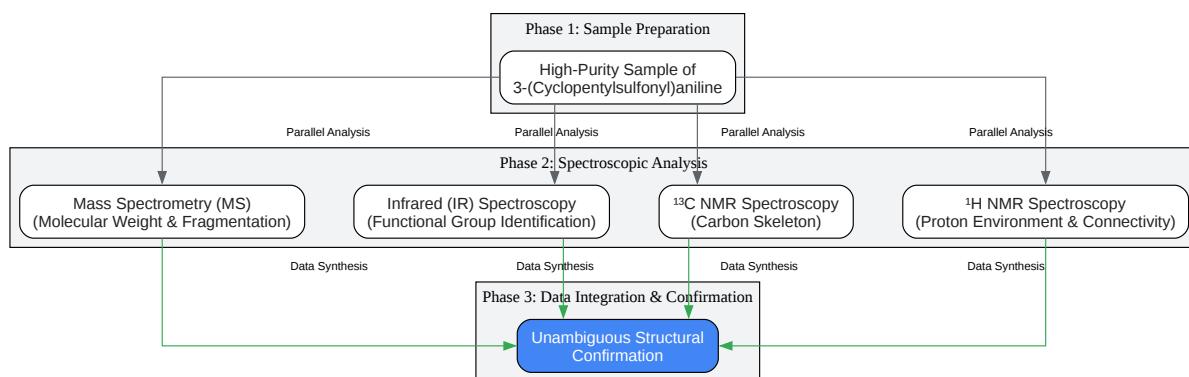
Compound of Interest

Compound Name: 3-(Cyclopentylsulfonyl)aniline

Cat. No.: B1610776

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Cyclopentylsulfonyl)aniline


Introduction

3-(Cyclopentylsulfonyl)aniline is a sulfonamide-containing aromatic amine. Compounds within this class are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities, often serving as crucial intermediates in the synthesis of targeted therapeutic agents. The precise arrangement of the cyclopentylsulfonyl group on the aniline ring is critical to its function and reactivity. Therefore, unambiguous structural confirmation is a non-negotiable prerequisite for its use in any research or development context.

This guide provides a comprehensive overview of the analytical methodologies required to confirm the identity and purity of **3-(Cyclopentylsulfonyl)aniline**. As a Senior Application Scientist, my objective is to move beyond a simple presentation of data. Instead, this document will elucidate the why behind the how—explaining the rationale for specific experimental parameters and interpretive steps. We will explore the data derived from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), collectively providing a self-validating and authoritative confirmation of the molecular structure.

Overall Analytical Workflow

The confirmation of a molecular structure is a systematic process. It begins with sample preparation, proceeds through multiple, independent analytical techniques, and culminates in the synthesis of all data points into a single, coherent structural assignment. Each technique provides a unique piece of the puzzle, and their collective agreement ensures the trustworthiness of the final conclusion.

[Click to download full resolution via product page](#)

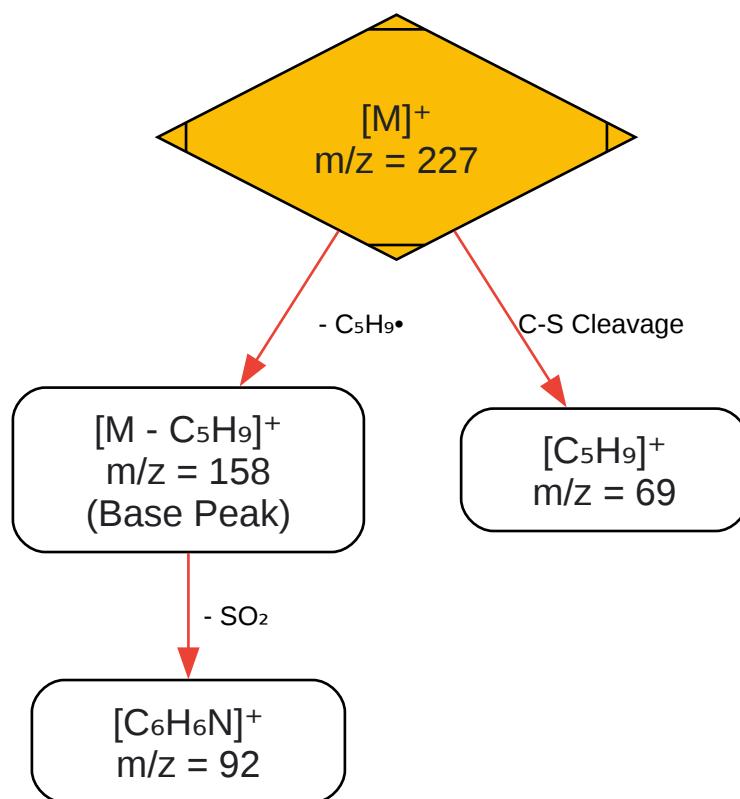
Caption: Workflow for the structural elucidation of **3-(Cyclopentylsulfonyl)aniline**.

Mass Spectrometry (MS)

Mass spectrometry is the first port of call for determining the molecular weight of a compound, providing a foundational check of its elemental composition. We employ Electron Ionization (EI) for its ability to induce reproducible fragmentation, which offers valuable clues about the molecule's substructures.

Experimental Protocol

- Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as methanol or dichloromethane (approx. 1 mg/mL).
- Instrumentation: A high-resolution mass spectrometer with an EI source is used.
- Method Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level is chosen because it provides sufficient energy to ionize and fragment the molecule reproducibly, allowing for comparison with spectral libraries.
 - Mass Range: m/z 40-300. This range is selected to be wide enough to capture the molecular ion and all significant fragments.
 - Inlet System: Direct insertion probe or GC inlet. For a pure, solid sample, a direct insertion probe is efficient.


Data Summary

m/z (relative intensity, %)	Assignment
227 (65%)	$[M]^+$ (Molecular Ion)
158 (100%)	$[M - C_5H_9]^+$
141 (30%)	$[M - SO_2]^+$
92 (45%)	$[C_6H_6N]^+$
69 (55%)	$[C_5H_9]^+$

Interpretation of the Mass Spectrum

The mass spectrum provides compelling evidence for the structure. The molecular ion peak $[M]^+$ at m/z 227 corresponds to the calculated molecular weight of $C_{11}H_{15}NO_2S$, confirming the elemental formula.

The fragmentation pattern is highly informative and serves as a self-validating system for the proposed structure. The base peak at m/z 158 represents the loss of a cyclopentyl radical (mass 69), a highly favorable fragmentation due to the cleavage of the C-S bond. This is a characteristic fragmentation for alkylsulfonyl compounds. The presence of a peak at m/z 69 further confirms the existence of the cyclopentyl moiety. The peak at m/z 92 corresponds to the aminophenyl fragment, resulting from the cleavage of the S-C(aromatic) bond.

[Click to download full resolution via product page](#)

Caption: Key fragmentation pathways for **3-(Cyclopentylsulfonyl)aniline** in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable, non-destructive technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

Experimental Protocol

- **Sample Preparation:** The solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory. ATR is chosen for its simplicity, requiring no sample preparation (like KBr pellets) and providing high-quality, reproducible spectra.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR crystal.
- **Method Parameters:**
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} . This resolution is standard for routine analysis, providing a good balance between spectral detail and signal-to-noise ratio.
 - Scans: 16 scans are co-added to improve the signal-to-noise ratio.

Data Summary

Wavenumber (cm^{-1})	Intensity	Vibrational Mode	Functional Group
3485, 3390	Strong, Sharp	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH ₂)
3060	Medium	C-H Aromatic Stretch	Ar-H
2955, 2870	Strong	C-H Aliphatic Stretch	Cyclopentyl
1620, 1595	Medium-Strong	C=C Aromatic Ring Stretch	Benzene Ring
1325	Strong	S=O Asymmetric Stretch	Sulfonyl (-SO ₂ -)
1140	Strong	S=O Symmetric Stretch	Sulfonyl (-SO ₂ -)

Interpretation of the IR Spectrum

The IR spectrum clearly confirms the presence of all key functional groups.

- Amine Group: The two sharp bands at 3485 cm^{-1} and 3390 cm^{-1} are characteristic of the asymmetric and symmetric N-H stretching of a primary aniline, respectively.
- Sulfonyl Group: The very strong absorptions at 1325 cm^{-1} (asymmetric) and 1140 cm^{-1} (symmetric) are definitive proof of the S=O stretches of the sulfonyl group. The intensity and position of these bands are among the most reliable in IR spectroscopy.
- Aromatic and Aliphatic C-H: The presence of both aromatic C-H stretches (above 3000 cm^{-1}) and strong aliphatic C-H stretches (below 3000 cm^{-1}) confirms the coexistence of the benzene ring and the saturated cyclopentyl group.
- Aromatic Ring: The C=C stretching vibrations within the benzene ring are observed at 1620 cm^{-1} and 1595 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. ^1H NMR provides information about the chemical environment, number, and connectivity of protons, while ^{13}C NMR maps the carbon skeleton.

Experimental Protocol

- Sample Preparation: Approximately 10-15 mg of the sample is dissolved in 0.7 mL of deuterated chloroform (CDCl_3). CDCl_3 is chosen as it is a versatile solvent for many organic compounds and its residual proton signal at 7.26 ppm serves as a convenient internal reference. Tetramethylsilane (TMS) is added as the 0 ppm reference standard.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex multiplets.
- Method Parameters:
 - ^1H NMR: 30° pulse angle, 2-second relaxation delay, 16 scans.
 - ^{13}C NMR: 45° pulse angle, 2-second relaxation delay, 512 scans. A higher number of scans is required due to the low natural abundance of the ^{13}C isotope.

¹H NMR Data Summary

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.35	t, $J = 7.8$ Hz	1H	H-5
7.20	d, $J = 7.7$ Hz	1H	H-6
7.15	s	1H	H-2
6.90	dd, $J = 8.0, 2.0$ Hz	1H	H-4
4.05	br s	2H	-NH ₂
3.55	quint, $J = 7.5$ Hz	1H	-SO ₂ -CH-
1.95-1.80	m	4H	Cyclopentyl-CH ₂
1.65-1.50	m	4H	Cyclopentyl-CH ₂

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a detailed map of the proton environments.

- **Aromatic Region (δ 6.90-7.35):** The four signals integrating to one proton each confirm a substituted benzene ring. The splitting patterns are consistent with a 1,3-disubstituted (meta) pattern. The triplet at 7.35 ppm corresponds to H-5, which is coupled to both H-4 and H-6. The downfield position of these protons is due to the electron-withdrawing effect of the adjacent sulfonyl group.
- **Amine Protons (δ 4.05):** The broad singlet at 4.05 ppm, integrating to two protons, is characteristic of the -NH₂ group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
- **Cyclopentyl Region (δ 1.50-3.55):** The signal at 3.55 ppm is a quintet, characteristic of the methine proton on the cyclopentyl ring attached directly to the sulfonyl group. It is coupled to four neighboring protons on the ring. The complex multiplets between 1.50-1.95 ppm integrate to the remaining eight protons of the cyclopentyl ring.

¹³C NMR Data Summary

Chemical Shift (δ , ppm)	Assignment
147.5	C-3
146.8	C-1
130.2	C-5
122.0	C-6
118.5	C-2
115.0	C-4
65.4	-SO ₂ -CH-
26.8	Cyclopentyl-CH ₂
25.9	Cyclopentyl-CH ₂

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

- Aromatic Carbons (δ 115.0-147.5): Six distinct signals in the aromatic region confirm a substituted benzene ring where symmetry is broken. The carbons directly attached to the nitrogen (C-1) and the sulfonyl group (C-3) are the most downfield due to substituent effects.
- Aliphatic Carbons (δ 25.9-65.4): Three signals are observed for the five carbons of the cyclopentyl group. The carbon directly attached to the strongly electron-withdrawing sulfonyl group is significantly shifted downfield to 65.4 ppm. The other two signals at 26.8 ppm and 25.9 ppm represent the two pairs of equivalent CH₂ groups in the cyclopentyl ring.

Conclusion

The collective evidence from mass spectrometry, infrared spectroscopy, and both ¹H and ¹³C NMR spectroscopy provides an unambiguous and self-consistent confirmation of the structure as **3-(Cyclopentylsulfonyl)aniline**. MS established the correct molecular weight and key substructures through fragmentation. IR spectroscopy confirmed the presence of all essential functional groups: the primary amine, the sulfonyl group, and the aromatic and aliphatic moieties. Finally, NMR spectroscopy provided a definitive map of the carbon-hydrogen

framework, confirming the meta-substitution pattern on the aniline ring and the connectivity of the cyclopentylsulfonyl group. This multi-technique approach ensures the highest level of confidence in the compound's identity, a critical requirement for its application in research and development.

- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 3-(Cyclopentylsulfonyl)aniline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1610776#spectroscopic-data-nmr-ir-ms-of-3-cyclopentylsulfonyl-aniline\]](https://www.benchchem.com/product/b1610776#spectroscopic-data-nmr-ir-ms-of-3-cyclopentylsulfonyl-aniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com